L-Cysteine, 2-propenyl ester
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Overview
Description
It is responsible for the distinctive aroma of fresh garlic and is formed when garlic cloves are crushed or chopped, activating the enzyme alliinase which converts alliin into allicin . Allicin is known for its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allicin is typically synthesized through the enzymatic conversion of alliin, a sulfoxide derivative of L-cysteine, in the presence of the enzyme alliinase. This reaction occurs naturally when garlic tissue is damaged . The synthetic route involves the oxidation of S-allyl-L-cysteine to form alliin, which is then cleaved by alliinase to produce allicin .
Industrial Production Methods
Industrial production of allicin involves the extraction of garlic oil, which contains alliin and alliinase. The oil is processed to ensure the enzymatic reaction occurs, producing allicin. This method ensures a high yield of allicin and is commonly used in the production of garlic supplements and extracts .
Chemical Reactions Analysis
Types of Reactions
Allicin undergoes several types of chemical reactions, including:
Reduction: Allicin can be reduced to form allyl mercaptan and other thiol-containing compounds.
Substitution: Allicin can react with thiol groups in proteins, leading to the formation of mixed disulfides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide and other peroxides are commonly used to oxidize allicin.
Reducing agents: Sodium borohydride and other reducing agents can be used to reduce allicin.
Reaction conditions: Allicin reactions typically occur at room temperature and neutral pH, although specific conditions may vary depending on the desired product.
Major Products Formed
Diallyl disulfide: Formed through the oxidation of allicin.
Allyl mercaptan: Formed through the reduction of allicin.
Mixed disulfides: Formed through substitution reactions with thiol groups in proteins.
Scientific Research Applications
Allicin has a wide range of scientific research applications, including:
Mechanism of Action
Allicin exerts its effects through several mechanisms:
Antimicrobial activity: Allicin reacts with thiol groups in bacterial proteins, disrupting their function and leading to cell death.
Antioxidant activity: Allicin scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory activity: Allicin inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Allicin is unique among sulfur-containing compounds due to its high reactivity and broad spectrum of biological activities. Similar compounds include:
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
prop-2-enyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-9-6(8)5(7)4-10/h2,5,10H,1,3-4,7H2/t5-/m0/s1 |
InChI Key |
DVSVPBIMIUTWKK-YFKPBYRVSA-N |
Isomeric SMILES |
C=CCOC(=O)[C@H](CS)N |
Canonical SMILES |
C=CCOC(=O)C(CS)N |
Origin of Product |
United States |
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